

Solubility profile of 1-Tridecanol in common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tridecanol**

Cat. No.: **B166897**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **1-Tridecanol** in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-tridecanol**, a long-chain fatty alcohol, in a range of common laboratory solvents. Understanding the solubility characteristics of a compound is a critical first step in the development of formulations, the design of chemical syntheses, and the planning of toxicological and pharmacological studies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Profile of 1-Tridecanol

The solubility of **1-tridecanol** is dictated by its molecular structure, which consists of a long, non-polar 13-carbon alkyl chain and a polar hydroxyl (-OH) group. This amphiphilic nature leads to varied solubility in different types of solvents, generally following the principle of "like dissolves like."

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **1-tridecanol** in common laboratory solvents. It is important to note that publicly available

quantitative data for many common organic solvents is limited.

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)
Water	H ₂ O	Polar Protic	131.68 mg/L [1] [2][3]	25
0.01 g/100 mL [4] [5]	20			
4.533 mg/L (estimated)	25			
Practically Insoluble	-			
Chloroform	CHCl ₃	Polar Aprotic	0.1 g/mL	-
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	-
Methanol	CH ₃ OH	Polar Protic	Soluble in alcohol	-
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble	-
Acetone	C ₃ H ₆ O	Polar Aprotic	No Data Available	-
Toluene	C ₇ H ₈	Non-Polar	No Data Available	-
Hexane	C ₆ H ₁₄	Non-Polar	No Data Available	-

Note: The term "soluble" indicates that a significant amount of the solute dissolves in the solvent, but the precise quantitative value is not specified in the cited sources. For solvents where "No Data Available" is indicated, a literature search did not yield specific solubility information for **1-tridecanol**.

General Solubility Observations

As a long-chain alcohol, **1-tridecanol**'s solubility is influenced by the balance between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. The long carbon chain makes it poorly soluble in polar solvents like water. Conversely, it exhibits good solubility in non-polar and moderately polar organic solvents. While specific quantitative data is lacking for many organic solvents, it is expected to be readily soluble in solvents like toluene and hexane due to the non-polar nature of both the solute and the solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like **1-tridecanol** in a given solvent. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

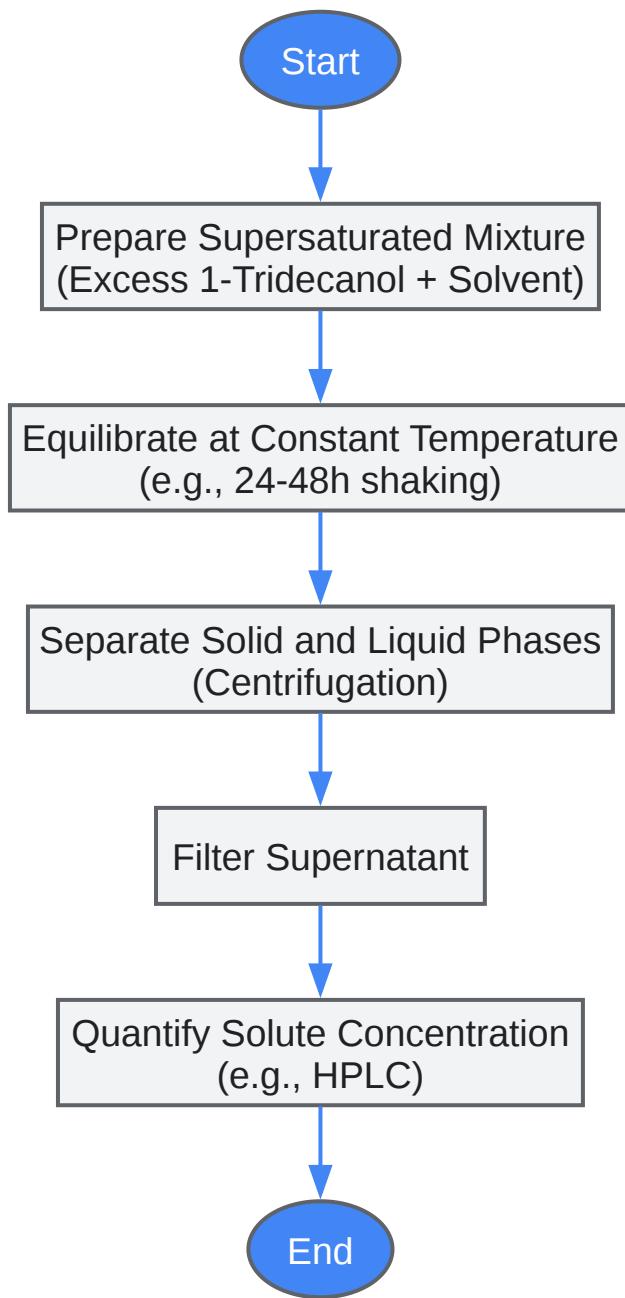
Principle

An excess amount of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

- **1-Tridecanol** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Spatula
- Glass vials with screw caps
- Constant temperature shaker or orbital shaker
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)

- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument.


Experimental Procedure

- Preparation of the Sample: Accurately weigh an excess amount of **1-tridecanol** and add it to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
- Addition of Solvent: Add a known volume of the desired solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
- Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
- Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.
- Quantification:
 - Preparation of Standards: Prepare a series of standard solutions of **1-tridecanol** of known concentrations in the same solvent.
 - Calibration Curve: Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
 - Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method.

- Calculation: Determine the concentration of **1-tridecanol** in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the equilibrium solubility of **1-Tridecanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Tridecanol | lookchem [lookchem.com]
- 2. 1-Tridecanol [chembk.com]
- 3. 1-Tridecanol | 112-70-9 [chemicalbook.com]
- 4. 1-Tridecanol | C13H28O | CID 8207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- To cite this document: BenchChem. [Solubility profile of 1-Tridecanol in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166897#solubility-profile-of-1-tridecanol-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com